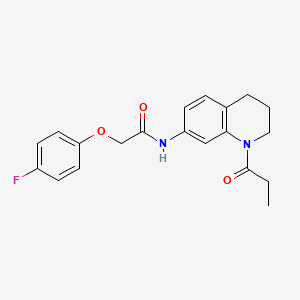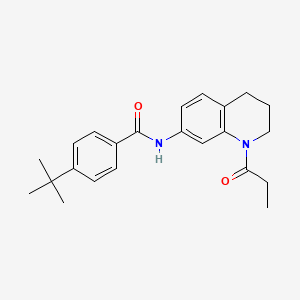
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide, more commonly referred to as N-PTQ, is a novel small molecule that has been used in a variety of scientific research applications. N-PTQ has been synthesized in a variety of ways and has been found to have a number of biochemical and physiological effects. In addition, N-PTQ has been found to have advantages and limitations for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-PTQ has been used in a variety of scientific research applications, including drug discovery, protein engineering, and enzyme inhibition. N-PTQ has been used to identify novel drug candidates by screening for compounds that interact with target proteins. N-PTQ has also been used in protein engineering to modify the structure and function of proteins. Finally, N-PTQ has been used to inhibit the activity of enzymes, which can be used to study the role of enzymes in biological processes.
Wirkmechanismus
The mechanism of action of N-PTQ is not fully understood. However, it is believed that N-PTQ binds to target proteins and modifies their structure and function. N-PTQ is also believed to inhibit the activity of enzymes by binding to their active sites and preventing the binding of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-PTQ are not yet fully understood. However, it is believed that N-PTQ can modulate the activity of enzymes and proteins, which could have a variety of effects on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-PTQ in laboratory experiments include its low cost, its availability, and its ease of synthesis. The limitations of using N-PTQ in laboratory experiments include its relatively short shelf life and its low solubility in aqueous solutions.
Zukünftige Richtungen
The future directions of N-PTQ research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery, protein engineering, and enzyme inhibition. Additionally, further research could be done to improve the synthesis method of N-PTQ, as well as to improve its shelf life and solubility. Finally, further research could be done to explore the potential of N-PTQ as a therapeutic agent.
Synthesemethoden
N-PTQ has been synthesized using a number of different methods, including a one-pot synthesis, a three-step synthesis, and a five-step synthesis. The one-pot synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base. The three-step synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of a catalytic amount of palladium acetate, and finally the addition of a reducing agent. The five-step synthesis involves the reaction of 1-bromo-1-propanoyl-4-(trifluoromethyl)benzamide with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of a catalytic amount of palladium acetate, the addition of a reducing agent, and finally the addition of a protecting group.
Eigenschaften
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-3-4-13-7-10-16(12-17(13)25)24-19(27)14-5-8-15(9-6-14)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUYUAVRLQBGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)











